CH 275

描述

属性

IUPAC Name |

(4R,7R,10R,13S,16R,19R,22S,25S,28S,31R,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102)/t44-,45-,52-,54+,56-,57+,58+,59-,60+,61+,62+,63-,64-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOPEPKKBBIGHF-RXUBGYFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1C(=O)N[C@H](CN[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H98N14O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Somatostatin Analog CH 275

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH 275 is a synthetic peptide analog of somatostatin (B550006) that exhibits high potency and selectivity as an agonist for the somatostatin receptor subtype 1 (sst1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action, involvement in signaling pathways, and potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's. Furthermore, this document outlines detailed experimental protocols for the in vitro and in vivo evaluation of this compound, and presents key quantitative data in a structured format to facilitate research and development.

Chemical Structure and Properties

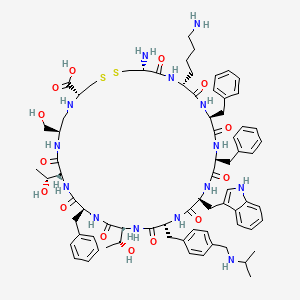

This compound is a cyclic peptide with a complex structure designed to mimic the action of endogenous somatostatin. Its systematic IUPAC name is (4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-22-((1H-indol-3-yl)methyl)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-6,9,12,15,18,21,24,27,30,33-decahydroxy-10,16-bis((R)-1-hydroxyethyl)-7-(hydroxymethyl)-19-(4-((isopropylamino)methyl)benzyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriaconta-5,8,11,14,17,20,23,26,29,32-decaene-4-carboxylic acid.

The peptide sequence of this compound is Cys-Lys-Phe-Phe-{d-Trp}-Phe-Thr-Phe-Thr-Ser-Cys, with a cyclic disulfide bridge between the two cysteine residues (Cys1 and Cys11). A key modification is the presence of 4-[[(1-methylethyl)amino]methyl]-Phe at a specific position within the sequence.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 174688-78-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇₄H₉₆N₁₄O₁₅S₂ | --INVALID-LINK-- |

| Molecular Weight | 1485.8 g/mol | --INVALID-LINK-- |

| Appearance | White lyophilized solid | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

| Storage | Store at -20°C | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for the somatostatin receptor 1 (sst1). Its primary mechanism of action involves the activation of neprilysin, a key enzyme in the degradation of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.

Receptor Binding Affinity and Potency

This compound demonstrates high affinity for the human sst1 receptor with a Ki of 52 nM. It is highly selective for sst1 over other somatostatin receptor subtypes. The IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, are summarized in Table 2.

| Receptor Subtype | IC₅₀ (nM) |

| sst1 | 30.9 |

| sst3 | 345 |

| sst4 | > 1,000 |

| sst2 | > 10,000 |

| sst5 | > 10,000 |

Data sourced from MedChemExpress.[1]

Signaling Pathway

Activation of the sst1 receptor by this compound initiates a cascade of intracellular signaling events. The sst1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, this compound can modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways. These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and survival.

Figure 1: Simplified signaling pathway of this compound upon binding to the sst1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Neprilysin Activity Assay (Fluorometric)

This protocol is adapted from commercially available neprilysin activity assay kits and can be used to assess the effect of this compound on neprilysin activity in cell lysates or purified enzyme preparations.

Materials:

-

Neprilysin Assay Buffer

-

Neprilysin Substrate (e.g., Abz-based peptide)

-

Neprilysin (positive control)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 330/430 nm or 490/520 nm depending on the substrate)

Procedure:

-

Sample Preparation:

-

Prepare cell lysates by homogenizing cells in ice-cold Neprilysin Assay Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Reaction Setup:

-

In a 96-well plate, add samples (cell lysate or purified neprilysin).

-

For test wells, add desired concentrations of this compound.

-

For positive control wells, add neprilysin enzyme.

-

For blank wells, add assay buffer only.

-

Adjust the volume in all wells to be equal with Neprilysin Assay Buffer.

-

-

Enzymatic Reaction:

-

Prepare the Neprilysin Substrate working solution according to the manufacturer's instructions.

-

Add the substrate solution to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately measure the fluorescence in kinetic mode at 37°C for 60-120 minutes.

-

Alternatively, incubate the plate at 37°C for a fixed time and then measure the endpoint fluorescence.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time).

-

Compare the activity in the presence of this compound to the control to determine the effect of the compound.

-

Figure 2: Experimental workflow for the in vitro neprilysin activity assay.

In Vivo Administration in a Mouse Model of Alzheimer's Disease

This protocol provides a general framework for the direct administration of this compound into the mouse brain to assess its effects on amyloid-β plaque load.

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)

-

This compound dissolved in a sterile vehicle (e.g., saline)

-

Stereotaxic apparatus

-

Hamilton syringe or osmotic pump

-

Anesthesia

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse according to approved institutional protocols.

-

Secure the mouse in a stereotaxic frame.

-

-

Surgical Procedure:

-

Make a small incision in the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the target brain region (e.g., hippocampus).

-

-

Compound Administration:

-

Direct Injection: Slowly inject a defined volume and concentration of this compound into the target region using a Hamilton syringe.

-

Osmotic Pump: For continuous delivery, implant a pre-filled osmotic pump subcutaneously and connect it to a cannula stereotaxically implanted into the target brain region.

-

-

Post-operative Care:

-

Suture the incision and provide post-operative analgesia and care.

-

Allow the animals to recover for a specified period.

-

-

Endpoint Analysis:

-

After the treatment period, sacrifice the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Harvest the brains and process them for histological analysis (e.g., immunohistochemistry for amyloid-β plaques).

-

Quantify the plaque load in the brains of this compound-treated animals compared to vehicle-treated controls.

-

Conclusion

This compound is a valuable research tool for investigating the role of the sst1 receptor and neprilysin in health and disease. Its high selectivity and potency make it a promising candidate for further investigation as a potential therapeutic agent for Alzheimer's disease and other neurological disorders characterized by amyloid-β pathology. The experimental protocols and data presented in this guide are intended to facilitate further research into the properties and applications of this novel somatostatin analog.

References

An In-depth Technical Guide on the Somatostatin Analog CH 275

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH 275 is a synthetic peptide analog of somatostatin that exhibits high potency and selectivity as an agonist for the somatostatin receptor subtype 1 (sst1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action, involvement in signaling pathways, and potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's. Furthermore, this document outlines detailed experimental protocols for the in vitro and in vivo evaluation of this compound, and presents key quantitative data in a structured format to facilitate research and development.

Chemical Structure and Properties

This compound is a cyclic peptide with a complex structure designed to mimic the action of endogenous somatostatin. Its systematic IUPAC name is (4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34R)-22-((1H-indol-3-yl)methyl)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-6,9,12,15,18,21,24,27,30,33-decahydroxy-10,16-bis((R)-1-hydroxyethyl)-7-(hydroxymethyl)-19-(4-((isopropylamino)methyl)benzyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriaconta-5,8,11,14,17,20,23,26,29,32-decaene-4-carboxylic acid.

The peptide sequence of this compound is Cys-Lys-Phe-Phe-{d-Trp}-Phe-Thr-Phe-Thr-Ser-Cys, with a cyclic disulfide bridge between the two cysteine residues (Cys1 and Cys11). A key modification is the presence of 4-[[(1-methylethyl)amino]methyl]-Phe at a specific position within the sequence.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 174688-78-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇₄H₉₆N₁₄O₁₅S₂ | --INVALID-LINK-- |

| Molecular Weight | 1485.8 g/mol | --INVALID-LINK-- |

| Appearance | White lyophilized solid | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

| Storage | Store at -20°C | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for the somatostatin receptor 1 (sst1). Its primary mechanism of action involves the activation of neprilysin, a key enzyme in the degradation of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.

Receptor Binding Affinity and Potency

This compound demonstrates high affinity for the human sst1 receptor with a Ki of 52 nM. It is highly selective for sst1 over other somatostatin receptor subtypes. The IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, are summarized in Table 2.

| Receptor Subtype | IC₅₀ (nM) |

| sst1 | 30.9 |

| sst3 | 345 |

| sst4 | > 1,000 |

| sst2 | > 10,000 |

| sst5 | > 10,000 |

Data sourced from MedChemExpress.[1]

Signaling Pathway

Activation of the sst1 receptor by this compound initiates a cascade of intracellular signaling events. The sst1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, this compound can modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways. These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and survival.

Figure 1: Simplified signaling pathway of this compound upon binding to the sst1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Neprilysin Activity Assay (Fluorometric)

This protocol is adapted from commercially available neprilysin activity assay kits and can be used to assess the effect of this compound on neprilysin activity in cell lysates or purified enzyme preparations.

Materials:

-

Neprilysin Assay Buffer

-

Neprilysin Substrate (e.g., Abz-based peptide)

-

Neprilysin (positive control)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 330/430 nm or 490/520 nm depending on the substrate)

Procedure:

-

Sample Preparation:

-

Prepare cell lysates by homogenizing cells in ice-cold Neprilysin Assay Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Reaction Setup:

-

In a 96-well plate, add samples (cell lysate or purified neprilysin).

-

For test wells, add desired concentrations of this compound.

-

For positive control wells, add neprilysin enzyme.

-

For blank wells, add assay buffer only.

-

Adjust the volume in all wells to be equal with Neprilysin Assay Buffer.

-

-

Enzymatic Reaction:

-

Prepare the Neprilysin Substrate working solution according to the manufacturer's instructions.

-

Add the substrate solution to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately measure the fluorescence in kinetic mode at 37°C for 60-120 minutes.

-

Alternatively, incubate the plate at 37°C for a fixed time and then measure the endpoint fluorescence.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time).

-

Compare the activity in the presence of this compound to the control to determine the effect of the compound.

-

Figure 2: Experimental workflow for the in vitro neprilysin activity assay.

In Vivo Administration in a Mouse Model of Alzheimer's Disease

This protocol provides a general framework for the direct administration of this compound into the mouse brain to assess its effects on amyloid-β plaque load.

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)

-

This compound dissolved in a sterile vehicle (e.g., saline)

-

Stereotaxic apparatus

-

Hamilton syringe or osmotic pump

-

Anesthesia

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse according to approved institutional protocols.

-

Secure the mouse in a stereotaxic frame.

-

-

Surgical Procedure:

-

Make a small incision in the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the target brain region (e.g., hippocampus).

-

-

Compound Administration:

-

Direct Injection: Slowly inject a defined volume and concentration of this compound into the target region using a Hamilton syringe.

-

Osmotic Pump: For continuous delivery, implant a pre-filled osmotic pump subcutaneously and connect it to a cannula stereotaxically implanted into the target brain region.

-

-

Post-operative Care:

-

Suture the incision and provide post-operative analgesia and care.

-

Allow the animals to recover for a specified period.

-

-

Endpoint Analysis:

-

After the treatment period, sacrifice the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Harvest the brains and process them for histological analysis (e.g., immunohistochemistry for amyloid-β plaques).

-

Quantify the plaque load in the brains of this compound-treated animals compared to vehicle-treated controls.

-

Conclusion

This compound is a valuable research tool for investigating the role of the sst1 receptor and neprilysin in health and disease. Its high selectivity and potency make it a promising candidate for further investigation as a potential therapeutic agent for Alzheimer's disease and other neurological disorders characterized by amyloid-β pathology. The experimental protocols and data presented in this guide are intended to facilitate further research into the properties and applications of this novel somatostatin analog.

References

An In-depth Technical Guide to the Mechanism of Action of MS-275 (Entinostat) in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-275, also known as Entinostat, is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with primary activity against HDAC1 and HDAC3. Its mechanism of action is centered on the epigenetic modification of chromatin, leading to the hyperacetylation of histones and subsequent alteration of gene expression. This activity triggers a cascade of downstream cellular events, including cell cycle arrest, induction of apoptosis, and autophagy. MS-275 has demonstrated significant anti-tumor activity in a variety of cancer models and is under investigation for its therapeutic potential in combination with other anti-cancer agents and in other disease contexts such as diabetes and obesity. This guide provides a comprehensive overview of the molecular mechanisms of MS-275, detailing its effects on key signaling pathways, summarizing quantitative data, and providing detailed experimental protocols for the investigation of its cellular effects.

Core Mechanism of Action: HDAC Inhibition

MS-275 is a benzamide (B126) derivative that selectively inhibits the enzymatic activity of Class I HDACs, particularly HDAC1 and HDAC3. HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

By inhibiting HDAC1 and HDAC3, MS-275 leads to the accumulation of acetylated histones, which relaxes the chromatin structure and promotes gene transcription. This re-activation of silenced genes, including tumor suppressor genes, is a key aspect of its anti-cancer activity.

Key Signaling Pathways Modulated by MS-275

The alteration of gene expression induced by MS-275 impacts several critical cellular signaling pathways, leading to its pleiotropic anti-cancer effects.

Cell Cycle Arrest

MS-275 induces cell cycle arrest, primarily at the G1/S checkpoint. This is mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21WAF1/CIP1. The induction of p21 is a direct consequence of histone hyperacetylation at its promoter region. Increased p21 levels lead to the inhibition of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression.

Induction of Apoptosis

MS-275 promotes apoptosis through both intrinsic and extrinsic pathways.

-

Intrinsic Pathway: MS-275 can induce the production of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

-

Extrinsic Pathway: MS-275 has been shown to sensitize cells to Fas ligand (FasL)-induced apoptosis by downregulating the expression of c-FLIP, an inhibitor of caspase-8. This allows for the efficient activation of caspase-8 upon FasL binding to its receptor, leading to the activation of downstream caspases.

Autophagy Induction

MS-275 has been shown to induce autophagy, a cellular process of self-digestion of cytoplasmic components. The precise mechanism by which MS-275 induces autophagy is still under investigation, but it is thought to be a complex process that can be either pro-survival or pro-death depending on the cellular context. One key indicator of autophagy is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).

Modulation of Other Signaling Pathways

-

GLP-1 Receptor Signaling: In the context of metabolic diseases, MS-275 has been shown to enhance glucagon-like peptide-1 receptor (GLP-1R) signaling. It does this by increasing the expression of proteins involved in the GLP-1R signaling cascade, leading to potentiated glucose-stimulated insulin (B600854) secretion.

-

FLT3 Signaling: In acute myeloid leukemia (AML) cells with internal tandem duplication of FMS-like tyrosine kinase 3 (FLT3-ITD), MS-275 can induce the degradation of the constitutively active FLT3 protein. This occurs through the acetylation of heat shock protein 90 (HSP90), which disrupts its chaperone function for FLT3, leading to FLT3 ubiquitination and proteasomal degradation.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of MS-275.

Table 1: Inhibitory Activity of MS-275 against HDAC Isoforms

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.51[1] |

| HDAC3 | 1.7[1] |

Table 2: In Vitro Anti-proliferative Activity of MS-275 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Cancer | 0.0415 |

| Calu-3 | Lung Cancer | Not specified |

| HL-60 | Leukemia | Not specified |

| K562 | Leukemia | Not specified |

| St-4 | Not specified | Not specified |

| HT-29 | Colon Cancer | Not specified |

| KB-3-1 | Cervical Cancer | Not specified |

| Capan-1 | Pancreatic Cancer | Not specified |

| 4-1St | Not specified | Not specified |

| HCT-15 | Colon Cancer | 4.71 |

| MOLM13 | Leukemia (FLT3-ITD) | < 1 |

| MV4-11 | Leukemia (FLT3-ITD) | < 1 |

Note: Specific IC50 values for all cell lines were not available in the provided search results. The data indicates a range of activity from 41.5 nM to 4.71 µM.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of MS-275.

HDAC Activity Assay (Fluorometric)

This protocol is a generalized procedure for determining the inhibitory activity of MS-275 against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3)

-

MS-275 (Entinostat)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of MS-275 in HDAC assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in the HDAC assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

HDAC Assay Buffer

-

Diluted MS-275 or vehicle

-

Diluted HDAC enzyme

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the diluted fluorogenic substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Development: Stop the reaction by adding the developer solution to each well. The developer contains a protease (trypsin) to cleave the deacetylated substrate, releasing the fluorophore, and a pan-HDAC inhibitor (Trichostatin A) to stop any further HDAC activity.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Western Blot Analysis for Caspase Activation

This protocol describes the detection of cleaved (active) caspases, such as caspase-3, -8, and -9, in MS-275-treated cells.

Materials:

-

Cell culture reagents

-

MS-275

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against pro- and cleaved-caspases (e.g., caspase-3, -8, -9) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of MS-275 for desired time points. Include an untreated control.

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the levels of pro- and cleaved caspases relative to the loading control.

LC3-II Conversion Assay for Autophagy

This Western blot-based assay is used to monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

-

Same as for Western Blot Analysis for Caspase Activation

-

Primary antibody against LC3

-

(Optional) Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)

Procedure:

-

Cell Treatment: Treat cells with MS-275. To assess autophagic flux, a parallel set of cells can be co-treated with an autophagy inhibitor for the last few hours of the MS-275 treatment. The inhibitor will block the degradation of autophagosomes, leading to an accumulation of LC3-II if autophagy is induced.

-

Sample Preparation and Western Blotting: Follow the same procedure as described for caspase activation Western blotting, using a primary antibody that recognizes both LC3-I and LC3-II.

-

Analysis: The conversion of LC3-I (cytosolic form, ~16 kDa) to LC3-II (lipidated form, ~14 kDa) is observed as a shift in molecular weight on the Western blot. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II indicates an increase in autophagosome formation. Comparing the LC3-II levels in the presence and absence of an autophagy inhibitor can distinguish between increased autophagosome synthesis and decreased degradation.

Clonogenic Survival Assay

This assay assesses the long-term effect of MS-275 on the ability of single cells to form colonies.

Materials:

-

Cell culture reagents

-

MS-275

-

6-well or 10 cm culture dishes

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per dish) in culture dishes and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of MS-275 for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Colony Formation: Incubate the cells for 1-3 weeks, allowing viable cells to form colonies (typically defined as a cluster of at least 50 cells).

-

Staining: Wash the dishes with PBS, fix the colonies with methanol, and stain with crystal violet solution.

-

Colony Counting: Count the number of colonies in each dish.

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the untreated control: PE = (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).

-

Plot the surviving fraction as a function of MS-275 concentration.

-

FasL-Induced Cell Death Assay

This assay determines the ability of MS-275 to sensitize cells to apoptosis induced by Fas Ligand.

Materials:

-

Target cells

-

MS-275

-

Recombinant soluble Fas Ligand (FasL)

-

(Optional) Cross-linking antibody for FasL

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Treatment: Pre-treat cells with MS-275 or vehicle for a specified time (e.g., 24 hours).

-

FasL Induction: Add soluble FasL (with or without a cross-linking antibody to enhance activity) to the treated cells and incubate for an additional period (e.g., 6-24 hours).

-

Apoptosis Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Propidium Iodide positive).

-

Analysis: Compare the percentage of apoptotic cells in the MS-275 and FasL co-treated group to the groups treated with each agent alone and the untreated control. An enhanced level of apoptosis in the co-treated group indicates sensitization.

Conclusion

MS-275 (Entinostat) is a selective Class I HDAC inhibitor with a well-defined mechanism of action that converges on the epigenetic regulation of gene expression. Its ability to induce cell cycle arrest, apoptosis, and autophagy through the modulation of multiple signaling pathways underscores its potential as a broad-spectrum anti-cancer agent. The detailed understanding of its molecular targets and cellular effects, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of MS-275 as a therapeutic agent, both as a monotherapy and in combination with other drugs. Further research into the nuances of its signaling effects in different cellular contexts will continue to refine its clinical applications.

References

An In-depth Technical Guide to the Mechanism of Action of MS-275 (Entinostat) in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-275, also known as Entinostat, is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with primary activity against HDAC1 and HDAC3. Its mechanism of action is centered on the epigenetic modification of chromatin, leading to the hyperacetylation of histones and subsequent alteration of gene expression. This activity triggers a cascade of downstream cellular events, including cell cycle arrest, induction of apoptosis, and autophagy. MS-275 has demonstrated significant anti-tumor activity in a variety of cancer models and is under investigation for its therapeutic potential in combination with other anti-cancer agents and in other disease contexts such as diabetes and obesity. This guide provides a comprehensive overview of the molecular mechanisms of MS-275, detailing its effects on key signaling pathways, summarizing quantitative data, and providing detailed experimental protocols for the investigation of its cellular effects.

Core Mechanism of Action: HDAC Inhibition

MS-275 is a benzamide derivative that selectively inhibits the enzymatic activity of Class I HDACs, particularly HDAC1 and HDAC3. HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

By inhibiting HDAC1 and HDAC3, MS-275 leads to the accumulation of acetylated histones, which relaxes the chromatin structure and promotes gene transcription. This re-activation of silenced genes, including tumor suppressor genes, is a key aspect of its anti-cancer activity.

Key Signaling Pathways Modulated by MS-275

The alteration of gene expression induced by MS-275 impacts several critical cellular signaling pathways, leading to its pleiotropic anti-cancer effects.

Cell Cycle Arrest

MS-275 induces cell cycle arrest, primarily at the G1/S checkpoint. This is mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21WAF1/CIP1. The induction of p21 is a direct consequence of histone hyperacetylation at its promoter region. Increased p21 levels lead to the inhibition of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression.

Induction of Apoptosis

MS-275 promotes apoptosis through both intrinsic and extrinsic pathways.

-

Intrinsic Pathway: MS-275 can induce the production of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

-

Extrinsic Pathway: MS-275 has been shown to sensitize cells to Fas ligand (FasL)-induced apoptosis by downregulating the expression of c-FLIP, an inhibitor of caspase-8. This allows for the efficient activation of caspase-8 upon FasL binding to its receptor, leading to the activation of downstream caspases.

Autophagy Induction

MS-275 has been shown to induce autophagy, a cellular process of self-digestion of cytoplasmic components. The precise mechanism by which MS-275 induces autophagy is still under investigation, but it is thought to be a complex process that can be either pro-survival or pro-death depending on the cellular context. One key indicator of autophagy is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).

Modulation of Other Signaling Pathways

-

GLP-1 Receptor Signaling: In the context of metabolic diseases, MS-275 has been shown to enhance glucagon-like peptide-1 receptor (GLP-1R) signaling. It does this by increasing the expression of proteins involved in the GLP-1R signaling cascade, leading to potentiated glucose-stimulated insulin secretion.

-

FLT3 Signaling: In acute myeloid leukemia (AML) cells with internal tandem duplication of FMS-like tyrosine kinase 3 (FLT3-ITD), MS-275 can induce the degradation of the constitutively active FLT3 protein. This occurs through the acetylation of heat shock protein 90 (HSP90), which disrupts its chaperone function for FLT3, leading to FLT3 ubiquitination and proteasomal degradation.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of MS-275.

Table 1: Inhibitory Activity of MS-275 against HDAC Isoforms

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.51[1] |

| HDAC3 | 1.7[1] |

Table 2: In Vitro Anti-proliferative Activity of MS-275 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Cancer | 0.0415 |

| Calu-3 | Lung Cancer | Not specified |

| HL-60 | Leukemia | Not specified |

| K562 | Leukemia | Not specified |

| St-4 | Not specified | Not specified |

| HT-29 | Colon Cancer | Not specified |

| KB-3-1 | Cervical Cancer | Not specified |

| Capan-1 | Pancreatic Cancer | Not specified |

| 4-1St | Not specified | Not specified |

| HCT-15 | Colon Cancer | 4.71 |

| MOLM13 | Leukemia (FLT3-ITD) | < 1 |

| MV4-11 | Leukemia (FLT3-ITD) | < 1 |

Note: Specific IC50 values for all cell lines were not available in the provided search results. The data indicates a range of activity from 41.5 nM to 4.71 µM.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of MS-275.

HDAC Activity Assay (Fluorometric)

This protocol is a generalized procedure for determining the inhibitory activity of MS-275 against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3)

-

MS-275 (Entinostat)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of MS-275 in HDAC assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in the HDAC assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

HDAC Assay Buffer

-

Diluted MS-275 or vehicle

-

Diluted HDAC enzyme

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the diluted fluorogenic substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Development: Stop the reaction by adding the developer solution to each well. The developer contains a protease (trypsin) to cleave the deacetylated substrate, releasing the fluorophore, and a pan-HDAC inhibitor (Trichostatin A) to stop any further HDAC activity.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Western Blot Analysis for Caspase Activation

This protocol describes the detection of cleaved (active) caspases, such as caspase-3, -8, and -9, in MS-275-treated cells.

Materials:

-

Cell culture reagents

-

MS-275

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against pro- and cleaved-caspases (e.g., caspase-3, -8, -9) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of MS-275 for desired time points. Include an untreated control.

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the levels of pro- and cleaved caspases relative to the loading control.

LC3-II Conversion Assay for Autophagy

This Western blot-based assay is used to monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

-

Same as for Western Blot Analysis for Caspase Activation

-

Primary antibody against LC3

-

(Optional) Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)

Procedure:

-

Cell Treatment: Treat cells with MS-275. To assess autophagic flux, a parallel set of cells can be co-treated with an autophagy inhibitor for the last few hours of the MS-275 treatment. The inhibitor will block the degradation of autophagosomes, leading to an accumulation of LC3-II if autophagy is induced.

-

Sample Preparation and Western Blotting: Follow the same procedure as described for caspase activation Western blotting, using a primary antibody that recognizes both LC3-I and LC3-II.

-

Analysis: The conversion of LC3-I (cytosolic form, ~16 kDa) to LC3-II (lipidated form, ~14 kDa) is observed as a shift in molecular weight on the Western blot. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II indicates an increase in autophagosome formation. Comparing the LC3-II levels in the presence and absence of an autophagy inhibitor can distinguish between increased autophagosome synthesis and decreased degradation.

Clonogenic Survival Assay

This assay assesses the long-term effect of MS-275 on the ability of single cells to form colonies.

Materials:

-

Cell culture reagents

-

MS-275

-

6-well or 10 cm culture dishes

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per dish) in culture dishes and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of MS-275 for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Colony Formation: Incubate the cells for 1-3 weeks, allowing viable cells to form colonies (typically defined as a cluster of at least 50 cells).

-

Staining: Wash the dishes with PBS, fix the colonies with methanol, and stain with crystal violet solution.

-

Colony Counting: Count the number of colonies in each dish.

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the untreated control: PE = (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).

-

Plot the surviving fraction as a function of MS-275 concentration.

-

FasL-Induced Cell Death Assay

This assay determines the ability of MS-275 to sensitize cells to apoptosis induced by Fas Ligand.

Materials:

-

Target cells

-

MS-275

-

Recombinant soluble Fas Ligand (FasL)

-

(Optional) Cross-linking antibody for FasL

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Treatment: Pre-treat cells with MS-275 or vehicle for a specified time (e.g., 24 hours).

-

FasL Induction: Add soluble FasL (with or without a cross-linking antibody to enhance activity) to the treated cells and incubate for an additional period (e.g., 6-24 hours).

-

Apoptosis Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Propidium Iodide positive).

-

Analysis: Compare the percentage of apoptotic cells in the MS-275 and FasL co-treated group to the groups treated with each agent alone and the untreated control. An enhanced level of apoptosis in the co-treated group indicates sensitization.

Conclusion

MS-275 (Entinostat) is a selective Class I HDAC inhibitor with a well-defined mechanism of action that converges on the epigenetic regulation of gene expression. Its ability to induce cell cycle arrest, apoptosis, and autophagy through the modulation of multiple signaling pathways underscores its potential as a broad-spectrum anti-cancer agent. The detailed understanding of its molecular targets and cellular effects, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of MS-275 as a therapeutic agent, both as a monotherapy and in combination with other drugs. Further research into the nuances of its signaling effects in different cellular contexts will continue to refine its clinical applications.

References

An In-depth Technical Guide to the Discovery and Synthesis of CH 275

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH 275 is a potent and selective synthetic peptide agonist of the somatostatin (B550006) receptor subtype 1 (sst1). As a cyclic undecapeptide analog of somatostatin, it has become a valuable pharmacological tool for investigating the physiological roles of the sst1 receptor and exploring its therapeutic potential, particularly in the fields of neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to this compound. Quantitative data are presented in structured tables for clarity, and detailed methodologies for its synthesis and biological characterization are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important research compound.

Discovery and Rationale

The discovery of this compound was rooted in the broader effort to develop subtype-selective somatostatin analogs. Somatostatin-14 is a naturally occurring cyclic peptide hormone that regulates a wide array of physiological processes by binding to five distinct G protein-coupled receptors (GPCRs), designated sst1 through sst5. The lack of receptor selectivity of native somatostatin and its short biological half-life limited its therapeutic utility. This prompted researchers to synthesize analogs with improved stability and specificity for individual sst receptor subtypes.

The development of this compound was part of a systematic investigation into the structure-activity relationships of somatostatin analogs. Researchers at the Salk Institute, led by J.E. Rivier, synthesized a series of undecapeptide analogs of somatostatin.[1][2] Their work aimed to identify compounds with high affinity and selectivity for the sst1 receptor. This compound, also known as des-AA(1,2,5)-[D-Trp(8),IAmp(9)]-SRIF, emerged from this research as a lead candidate.[1][2]

The key structural modification in this compound is the incorporation of 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9 of the peptide sequence.[1] This modification, in combination with other amino acid substitutions, conferred high affinity and selectivity for the human sst1 receptor.

Physicochemical and Pharmacological Properties

This compound is a cyclic undecapeptide with the following primary sequence: c[H-Cys-Lys-Phe-Phe-D-Trp-IAmp-Thr-Phe-Thr-Ser-Cys-OH]. The cyclization is achieved through a disulfide bond between the two cysteine residues.

| Property | Value | Reference |

| Molecular Formula | C74H96N14O15S2 | [3] |

| Molecular Weight | 1485.77 g/mol | [3] |

| CAS Number | 174688-78-9 | [3] |

| Appearance | White to off-white solid | [3] |

Binding Affinity and Selectivity

The defining characteristic of this compound is its high selectivity for the sst1 receptor. The following table summarizes its binding affinities (Ki) and inhibitory concentrations (IC50) for the human somatostatin receptor subtypes.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| sst1 | 52 | 30.9 | [1] |

| sst2 | >10,000 | >10,000 | [1] |

| sst3 | - | 345 | [1] |

| sst4 | - | >1,000 | [1] |

| sst5 | >10,000 | >10,000 | [1] |

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The following provides a detailed methodology based on the principles of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

Resin Preparation:

-

Start with a Rink Amide MBHA resin, which is suitable for the synthesis of C-terminally amidated peptides.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

Amino Acid Coupling Cycles (Fmoc-SPPS): The peptide is assembled on the resin in a stepwise manner, starting from the C-terminus. Each cycle consists of deprotection and coupling steps.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM) and then DMF again to remove residual piperidine and by-products.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-protected amino acid (3 equivalents relative to the resin loading). Activation is typically achieved using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 eq.) and an additive like HOBt (Hydroxybenzotriazole) (3 eq.) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test). If the test is positive (indicating incomplete reaction), the coupling step is repeated.

-

After complete coupling, wash the resin with DMF, DCM, and DMF.

-

Sequence of Amino Acid Addition: The following Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the resin: Fmoc-Cys(Trt), Fmoc-Ser(tBu), Fmoc-Thr(tBu), Fmoc-Phe, Fmoc-Thr(tBu), Fmoc-IAmp(Boc), Fmoc-D-Trp(Boc), Fmoc-Phe, Fmoc-Phe, Fmoc-Lys(Boc), Fmoc-Cys(Trt). Side-chain protecting groups (in parentheses) are used for trifunctional amino acids to prevent side reactions.

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

-

Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

Cyclization (Disulfide Bond Formation):

-

Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium (B1175870) bicarbonate buffer, pH 8.0) to a concentration of approximately 0.1-0.5 mg/mL.

-

Induce disulfide bond formation by gentle air oxidation or by using an oxidizing agent like potassium ferricyanide (B76249) (K3[Fe(CN)6]) or dimethyl sulfoxide (B87167) (DMSO). The reaction is typically stirred at room temperature for 12-24 hours.

-

Monitor the completion of cyclization by HPLC.

Purification:

-

Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, as the mobile phase.

-

Collect the fractions containing the pure peptide and confirm its identity and purity by analytical RP-HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain this compound as a white powder.

Visualization of the Synthesis Workflow

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating the sst1 receptor. The sst1 receptor is a member of the GPCR superfamily and is coupled to inhibitory G proteins (Gi/o).

Upon agonist binding, the sst1 receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins.

The primary signaling pathway activated by sst1 is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately influencing cellular processes such as hormone secretion, cell proliferation, and neurotransmission.

In addition to cAMP inhibition, sst1 activation can also lead to the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions can lead to membrane hyperpolarization and a reduction in cellular excitability.

Visualization of the sst1 Signaling Pathway

Key Experimental Protocols

This compound has been utilized in a variety of in vitro and in vivo studies to probe the function of the sst1 receptor. Below are detailed protocols for some of the key experiments.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the sst1 receptor.

Materials:

-

Membranes from cells expressing the human sst1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled somatostatin analog with high affinity for sst1 (e.g., [125I]-Tyr11-SRIF-14).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors).

-

Unlabeled this compound and other somatostatin analogs for competition binding.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add the cell membranes (20-50 µg of protein per well), the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of unlabeled this compound.

-

For determining non-specific binding, add a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To assess the functional activity of this compound as an agonist by measuring its ability to inhibit cAMP production.

Materials:

-

Cells expressing the sst1 receptor (e.g., CHO-K1 cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

Cell lysis buffer.

Protocol:

-

Seed the cells in a 96-well plate and grow to confluency.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for another 15-30 minutes.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the assay kit.

-

Plot the cAMP concentration as a function of the this compound concentration and determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Studies in an Alzheimer's Disease Mouse Model

Objective: To evaluate the in vivo effects of this compound on amyloid-β (Aβ) pathology in a mouse model of Alzheimer's disease.

Animal Model:

-

APP knock-in mice (e.g., AppNL-G-F), which develop age-dependent Aβ plaque pathology.

Materials:

-

This compound.

-

Vehicle (e.g., sterile saline or artificial cerebrospinal fluid).

-

Osmotic minipumps for continuous infusion.

-

Anesthesia and surgical equipment for pump implantation.

-

Brain tissue homogenization buffers and equipment.

-

ELISA kits for Aβ40 and Aβ42 quantification.

-

Antibodies for immunohistochemical analysis of Aβ plaques and neprilysin.

Protocol:

-

Implant osmotic minipumps subcutaneously in adult APP knock-in mice. The pumps are filled with either vehicle or this compound at a concentration calculated to deliver a specific dose over a period of several weeks (e.g., 2-4 weeks).

-

At the end of the treatment period, euthanize the mice and perfuse them with saline.

-

Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

-

For biochemical analysis, homogenize the brain tissue and perform ELISAs to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

-

For immunohistochemistry, section the fixed brain tissue and perform staining for Aβ plaques and neprilysin (a key Aβ-degrading enzyme).

-

Quantify the Aβ plaque load and neprilysin expression levels using image analysis software.

-

Compare the results from the this compound-treated group with the vehicle-treated group to determine the effect of sst1 activation on Aβ pathology.

Conclusion

This compound is a highly selective and potent sst1 receptor agonist that has proven to be an invaluable tool for dissecting the physiological and pathophysiological roles of this somatostatin receptor subtype. Its well-defined chemical synthesis and pharmacological profile make it a reliable research compound. The detailed experimental protocols provided in this guide offer a framework for its application in various in vitro and in vivo settings. Future research utilizing this compound will likely continue to uncover the therapeutic potential of targeting the sst1 receptor in a range of diseases, from neurodegenerative disorders to cancer.

References

An In-depth Technical Guide to the Discovery and Synthesis of CH 275

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH 275 is a potent and selective synthetic peptide agonist of the somatostatin receptor subtype 1 (sst1). As a cyclic undecapeptide analog of somatostatin, it has become a valuable pharmacological tool for investigating the physiological roles of the sst1 receptor and exploring its therapeutic potential, particularly in the fields of neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols related to this compound. Quantitative data are presented in structured tables for clarity, and detailed methodologies for its synthesis and biological characterization are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important research compound.

Discovery and Rationale

The discovery of this compound was rooted in the broader effort to develop subtype-selective somatostatin analogs. Somatostatin-14 is a naturally occurring cyclic peptide hormone that regulates a wide array of physiological processes by binding to five distinct G protein-coupled receptors (GPCRs), designated sst1 through sst5. The lack of receptor selectivity of native somatostatin and its short biological half-life limited its therapeutic utility. This prompted researchers to synthesize analogs with improved stability and specificity for individual sst receptor subtypes.

The development of this compound was part of a systematic investigation into the structure-activity relationships of somatostatin analogs. Researchers at the Salk Institute, led by J.E. Rivier, synthesized a series of undecapeptide analogs of somatostatin.[1][2] Their work aimed to identify compounds with high affinity and selectivity for the sst1 receptor. This compound, also known as des-AA(1,2,5)-[D-Trp(8),IAmp(9)]-SRIF, emerged from this research as a lead candidate.[1][2]

The key structural modification in this compound is the incorporation of 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9 of the peptide sequence.[1] This modification, in combination with other amino acid substitutions, conferred high affinity and selectivity for the human sst1 receptor.

Physicochemical and Pharmacological Properties

This compound is a cyclic undecapeptide with the following primary sequence: c[H-Cys-Lys-Phe-Phe-D-Trp-IAmp-Thr-Phe-Thr-Ser-Cys-OH]. The cyclization is achieved through a disulfide bond between the two cysteine residues.

| Property | Value | Reference |

| Molecular Formula | C74H96N14O15S2 | [3] |

| Molecular Weight | 1485.77 g/mol | [3] |

| CAS Number | 174688-78-9 | [3] |

| Appearance | White to off-white solid | [3] |

Binding Affinity and Selectivity

The defining characteristic of this compound is its high selectivity for the sst1 receptor. The following table summarizes its binding affinities (Ki) and inhibitory concentrations (IC50) for the human somatostatin receptor subtypes.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| sst1 | 52 | 30.9 | [1] |

| sst2 | >10,000 | >10,000 | [1] |

| sst3 | - | 345 | [1] |

| sst4 | - | >1,000 | [1] |

| sst5 | >10,000 | >10,000 | [1] |

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The following provides a detailed methodology based on the principles of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

Resin Preparation:

-

Start with a Rink Amide MBHA resin, which is suitable for the synthesis of C-terminally amidated peptides.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

Amino Acid Coupling Cycles (Fmoc-SPPS): The peptide is assembled on the resin in a stepwise manner, starting from the C-terminus. Each cycle consists of deprotection and coupling steps.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and then DMF again to remove residual piperidine and by-products.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-protected amino acid (3 equivalents relative to the resin loading). Activation is typically achieved using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 eq.) and an additive like HOBt (Hydroxybenzotriazole) (3 eq.) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating incomplete reaction), the coupling step is repeated.

-

After complete coupling, wash the resin with DMF, DCM, and DMF.

-

Sequence of Amino Acid Addition: The following Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the resin: Fmoc-Cys(Trt), Fmoc-Ser(tBu), Fmoc-Thr(tBu), Fmoc-Phe, Fmoc-Thr(tBu), Fmoc-IAmp(Boc), Fmoc-D-Trp(Boc), Fmoc-Phe, Fmoc-Phe, Fmoc-Lys(Boc), Fmoc-Cys(Trt). Side-chain protecting groups (in parentheses) are used for trifunctional amino acids to prevent side reactions.

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

-

Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

Cyclization (Disulfide Bond Formation):

-

Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8.0) to a concentration of approximately 0.1-0.5 mg/mL.

-

Induce disulfide bond formation by gentle air oxidation or by using an oxidizing agent like potassium ferricyanide (K3[Fe(CN)6]) or dimethyl sulfoxide (DMSO). The reaction is typically stirred at room temperature for 12-24 hours.

-

Monitor the completion of cyclization by HPLC.

Purification:

-

Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a gradient of acetonitrile in water, both containing 0.1% TFA, as the mobile phase.

-

Collect the fractions containing the pure peptide and confirm its identity and purity by analytical RP-HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain this compound as a white powder.

Visualization of the Synthesis Workflow

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating the sst1 receptor. The sst1 receptor is a member of the GPCR superfamily and is coupled to inhibitory G proteins (Gi/o).

Upon agonist binding, the sst1 receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins.

The primary signaling pathway activated by sst1 is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately influencing cellular processes such as hormone secretion, cell proliferation, and neurotransmission.

In addition to cAMP inhibition, sst1 activation can also lead to the modulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions can lead to membrane hyperpolarization and a reduction in cellular excitability.

Visualization of the sst1 Signaling Pathway

Key Experimental Protocols

This compound has been utilized in a variety of in vitro and in vivo studies to probe the function of the sst1 receptor. Below are detailed protocols for some of the key experiments.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the sst1 receptor.

Materials:

-

Membranes from cells expressing the human sst1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled somatostatin analog with high affinity for sst1 (e.g., [125I]-Tyr11-SRIF-14).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors).

-

Unlabeled this compound and other somatostatin analogs for competition binding.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add the cell membranes (20-50 µg of protein per well), the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of unlabeled this compound.

-

For determining non-specific binding, add a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

Objective: To assess the functional activity of this compound as an agonist by measuring its ability to inhibit cAMP production.

Materials:

-

Cells expressing the sst1 receptor (e.g., CHO-K1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

Cell lysis buffer.

Protocol:

-

Seed the cells in a 96-well plate and grow to confluency.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for another 15-30 minutes.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the assay kit.

-

Plot the cAMP concentration as a function of the this compound concentration and determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Studies in an Alzheimer's Disease Mouse Model

Objective: To evaluate the in vivo effects of this compound on amyloid-β (Aβ) pathology in a mouse model of Alzheimer's disease.

Animal Model:

-

APP knock-in mice (e.g., AppNL-G-F), which develop age-dependent Aβ plaque pathology.

Materials:

-

This compound.

-

Vehicle (e.g., sterile saline or artificial cerebrospinal fluid).

-

Osmotic minipumps for continuous infusion.

-

Anesthesia and surgical equipment for pump implantation.

-

Brain tissue homogenization buffers and equipment.

-

ELISA kits for Aβ40 and Aβ42 quantification.

-

Antibodies for immunohistochemical analysis of Aβ plaques and neprilysin.

Protocol:

-

Implant osmotic minipumps subcutaneously in adult APP knock-in mice. The pumps are filled with either vehicle or this compound at a concentration calculated to deliver a specific dose over a period of several weeks (e.g., 2-4 weeks).

-

At the end of the treatment period, euthanize the mice and perfuse them with saline.

-

Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

-